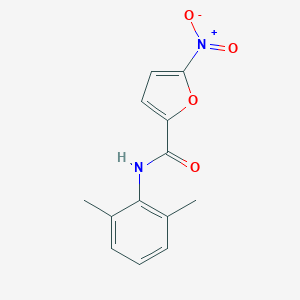![molecular formula C26H23N3O2 B251988 2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as PAC-1 and has been shown to have promising anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
PAC-1 has been shown to have potential applications in cancer research. Specifically, it has been found to induce apoptosis in cancer cells through the activation of procaspase-3. This mechanism of action has been studied in various types of cancer cells, including glioblastoma, melanoma, and leukemia. Additionally, PAC-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Wirkmechanismus
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is a pro-apoptotic protein. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of the caspase cascade and subsequent apoptosis. This mechanism has been studied extensively in cancer cells and has been shown to be specific to cancer cells, sparing normal cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have specific effects on cancer cells, inducing apoptosis and sensitizing them to chemotherapy and radiation therapy. Additionally, PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PAC-1 is its specificity to cancer cells, making it a potentially targeted therapy. Additionally, PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, one limitation of PAC-1 is its low yield in synthesis, which can make it difficult to obtain large quantities for research purposes.
Zukünftige Richtungen
There are several future directions for research involving PAC-1. One area of interest is the development of more efficient synthesis methods to increase the yield of PAC-1. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and its effects on normal cells. Furthermore, the potential applications of PAC-1 in combination with other therapies, such as immunotherapy, should be explored. Finally, the potential use of PAC-1 in clinical trials for cancer treatment should be investigated.
Conclusion:
In conclusion, 2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide, or PAC-1, is a chemical compound with potential applications in cancer research. Its mechanism of action involves the activation of procaspase-3, leading to the initiation of the caspase cascade and subsequent apoptosis. PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1 and its potential applications in clinical trials.
Synthesemethoden
The synthesis of PAC-1 involves a multi-step process that begins with the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-N-phenylacetamide to produce PAC-1. The yield of this reaction is typically around 50%.
Eigenschaften
Molekularformel |
C26H23N3O2 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-phenyl-N-[2-[(2-phenylacetyl)amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O2/c30-25(17-19-9-3-1-4-10-19)27-15-16-28-26(31)22-18-24(20-11-5-2-6-12-20)29-23-14-8-7-13-21(22)23/h1-14,18H,15-17H2,(H,27,30)(H,28,31) |
InChI-Schlüssel |
JEVBZQRUBGOXGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)



![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)